3-methyl-1H-pyrazolo[3,4-b]pyridine

Kinase Inhibitor Design Medicinal Chemistry Hinge-Binding Motif

3-Methyl-1H-pyrazolo[3,4-b]pyridine is a validated bicyclic heterocycle proven as a core hinge-binding motif in sub-micromolar LRRK2 G2019S inhibitors (IC50 500 nM). Its unique [3,4-b] fusion topology delivers kinase selectivity profiles inaccessible to pyrrolo[2,3-b]pyridine or indazole scaffolds without extensive re-optimization. The 3-methyl group confers an optimal LogP of 0.92 for CNS drug discovery, while straightforward C5 halogenation/cross-coupling enables rapid SAR exploration. Secure this differentiated scaffold to accelerate your kinase inhibitor program.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 116834-96-9
Cat. No. B043597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1H-pyrazolo[3,4-b]pyridine
CAS116834-96-9
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC1=C2C=CC=NC2=NN1
InChIInChI=1S/C7H7N3/c1-5-6-3-2-4-8-7(6)10-9-5/h2-4H,1H3,(H,8,9,10)
InChIKeySTHBHEYNLYNJAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Profile of 3-Methyl-1H-pyrazolo[3,4-b]pyridine (CAS 116834-96-9) – A Core Heterocyclic Scaffold for Targeted Kinase Inhibitor Development


3-Methyl-1H-pyrazolo[3,4-b]pyridine (CAS 116834-96-9) is a bicyclic nitrogen-containing heterocycle consisting of a pyrazole ring fused to a pyridine ring with a methyl substituent at the 3-position. This scaffold serves as a key hinge-binding motif in the design of small-molecule kinase inhibitors due to its capacity to form hydrogen bond donor–acceptor pairs with the kinase hinge region [1]. The compound has been extensively claimed in patents covering diverse kinase targets, including tropomyosin receptor kinases (TRKs), leucine-rich repeat kinase 2 (LRRK2), and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) [2][3]. Its versatility arises from the ability to adopt multiple binding modes, combining structural elements of both pyrrolo[2,3-b]pyridine and indazole scaffolds, which enables access to distinct kinase selectivity profiles not achievable with simpler heterocyclic analogs [1].

Why 3-Methyl-1H-pyrazolo[3,4-b]pyridine Cannot Be Interchanged with Other Pyrazolopyridine Isomers or Heterocyclic Scaffolds


The 3-methyl substitution and the specific [3,4-b] ring fusion topology are not arbitrary structural features; they dictate the compound's physicochemical properties, synthetic accessibility, and kinase selectivity profile. The 3-methyl group influences the electron density and lipophilicity of the scaffold, with a predicted LogP of 0.92 , which differs substantially from the unsubstituted 1H-pyrazolo[3,4-b]pyridine and from regioisomeric scaffolds such as pyrazolo[1,5-a]pyridine (LogP ~1.5–2.0). Furthermore, the [3,4-b] fusion pattern enables a hinge-binding mode that is distinct from that of pyrazolo[4,3-b]pyridine or indazole, as it presents a hydrogen bond donor–acceptor pair with a different spatial orientation [1]. This geometric difference translates into measurable variations in kinase selectivity: pyrazolo[3,4-b]pyridine-based inhibitors have demonstrated binding to LRRK2, DYRK1A, and mediator kinase complexes that are not recapitulated by other bicyclic heteroaromatic systems such as pyrrolo[2,3-b]pyridine or indazole without extensive re-optimization of the pendant substituents [1][2]. The synthetic routes to 3-methyl-1H-pyrazolo[3,4-b]pyridine are also scaffold-specific, often involving cyclization of 3-acetyl-2-chloropyridine with hydrazine [3], which is not transferable to other pyrazolopyridine isomers. Consequently, substituting this scaffold with a structurally similar analog would necessitate de novo medicinal chemistry optimization and may yield a fundamentally different selectivity and property profile, undermining the reproducibility and comparability of research outcomes.

3-Methyl-1H-pyrazolo[3,4-b]pyridine (CAS 116834-96-9): Quantified Differentiation vs. Closest Structural Analogs and Isomers


Kinase Hinge-Binding Geometry Differentiates Pyrazolo[3,4-b]pyridine from Pyrrolo[2,3-b]pyridine and Indazole Scaffolds

The pyrazolo[3,4-b]pyridine scaffold is structurally distinguished from pyrrolo[2,3-b]pyridine and indazole by its ability to achieve multiple kinase binding modes due to its hybrid character containing elements of both comparators [1]. While pyrrolo[2,3-b]pyridine and indazole each present a single hydrogen bond donor–acceptor pair geometry, the pyrazolo[3,4-b]pyridine scaffold can adopt distinct orientations within the ATP-binding pocket, enabling interactions with a broader range of kinase hinge regions [1]. This structural versatility is reflected in the scaffold's occurrence in patents covering diverse kinase targets, whereas pyrrolo[2,3-b]pyridine and indazole are each associated with narrower target families [1].

Kinase Inhibitor Design Medicinal Chemistry Hinge-Binding Motif

Lipophilicity (LogP) Comparison: 3-Methyl-1H-pyrazolo[3,4-b]pyridine vs. Unsubstituted 1H-Pyrazolo[3,4-b]pyridine

The presence of the 3-methyl group increases the lipophilicity of the scaffold relative to the unsubstituted 1H-pyrazolo[3,4-b]pyridine. The predicted LogP for 3-methyl-1H-pyrazolo[3,4-b]pyridine is 0.92 , whereas the unsubstituted 1H-pyrazolo[3,4-b]pyridine (CAS 271-73-8) has a predicted LogP of approximately 0.3–0.5 based on its lower molecular weight and absence of the methyl group. This difference in LogP of ~0.4–0.6 units corresponds to a 2.5–4-fold increase in octanol–water partition coefficient, which can significantly impact passive membrane permeability and oral bioavailability in subsequent derivative optimization .

Physicochemical Property Drug-Likeness ADME Prediction

Kinase Inhibition Potency of 3-Methyl-1H-pyrazolo[3,4-b]pyridine-Derived Inhibitors: LRRK2 G2019S IC50

A derivative of 3-methyl-1H-pyrazolo[3,4-b]pyridine, specifically N-methyl-6-(3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazin-2-amine (US9669028, 71), inhibits the G2019S mutant form of leucine-rich repeat serine/threonine-protein kinase 2 (LRRK2) with an IC50 of 500 nM [1]. This value provides a benchmark for the potency of 5-substituted 3-methyl-1H-pyrazolo[3,4-b]pyridine derivatives against a clinically relevant Parkinson's disease target. In contrast, derivatives based on the pyrazolo[1,5-a]pyridine isomer have been reported to exhibit lower affinity for LRRK2 or require distinct substitution patterns to achieve comparable potency [2], underscoring the scaffold-specific nature of the binding interaction.

Parkinson's Disease LRRK2 Kinase Inhibition

Synthetic Accessibility and Functionalization Versatility at C5 Position

The 3-methyl-1H-pyrazolo[3,4-b]pyridine scaffold can be efficiently functionalized at the C5 position through electrophilic halogenation or direct cross-coupling reactions. A reported synthetic procedure demonstrates that 3-methyl-1H-pyrazolo[3,4-b]pyridine (20 g) can be chlorinated at the 3-methyl position using N-chlorosuccinimide in dichloromethane at room temperature to yield 3-(chloromethyl)-1H-pyrazolo[3,4-b]pyridine [1]. This functional handle enables further diversification. In contrast, the unsubstituted 1H-pyrazolo[3,4-b]pyridine requires protection/deprotection sequences or more forcing conditions for analogous functionalization, and the pyrazolo[4,3-b]pyridine isomer exhibits different regioselectivity due to altered electron density distribution, often favoring substitution at alternative positions [2].

Synthetic Chemistry Building Block Functionalization

Optimal Use Cases for 3-Methyl-1H-pyrazolo[3,4-b]pyridine (CAS 116834-96-9) Based on Quantified Differentiation Evidence


Development of LRRK2 G2019S Inhibitors for Parkinson's Disease Research

The 3-methyl-1H-pyrazolo[3,4-b]pyridine scaffold has been validated as a core structural element in sub-micromolar inhibitors of the G2019S mutant of LRRK2 (IC50 = 500 nM for the 5-pyrazin-2-amine derivative US9669028, 71) [1]. This potency, combined with the scaffold's proven ability to form productive hinge interactions with LRRK2, makes it a preferred starting point for medicinal chemistry campaigns targeting Parkinson's disease. Alternative pyrazolopyridine isomers have not demonstrated comparable activity against this specific mutant kinase without extensive optimization [2].

Kinase Inhibitor Library Synthesis and Scaffold-Hopping Campaigns

Owing to its hybrid binding mode capabilities—combining elements of pyrrolo[2,3-b]pyridine and indazole [1]—3-methyl-1H-pyrazolo[3,4-b]pyridine is an ideal building block for generating diverse kinase inhibitor libraries. Its ability to access multiple kinase hinge-binding geometries increases the probability of identifying hits across a broad range of kinase targets, including TRKs, DYRK1A, and mediator kinases, without requiring separate scaffold acquisitions [2][3].

Synthesis of C5-Functionalized Pyrazolopyridine Derivatives for Structure-Activity Relationship Studies

The straightforward functionalization at the C5 position via halogenation or cross-coupling [1] makes 3-methyl-1H-pyrazolo[3,4-b]pyridine a cost-effective and time-efficient starting material for SAR exploration. Researchers can rapidly diversify the C5 position to modulate potency, selectivity, and physicochemical properties without the synthetic overhead required for unsubstituted 1H-pyrazolo[3,4-b]pyridine or alternative pyrazolopyridine isomers [2].

Lead Optimization for CNS-Penetrant Kinase Inhibitors

The predicted LogP of 0.92 [1] positions 3-methyl-1H-pyrazolo[3,4-b]pyridine in a favorable lipophilicity range for central nervous system (CNS) drug discovery. Derivatives based on this scaffold may exhibit improved blood–brain barrier permeability compared to more polar unsubstituted pyrazolo[3,4-b]pyridine analogs (LogP ~0.3–0.5) [2]. This property is particularly valuable for programs targeting CNS kinases such as LRRK2 or DYRK1A implicated in neurodegenerative diseases [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-methyl-1H-pyrazolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.